molecular formula C8H11ClN2O B13601464 1-(4-Aminopyridin-3-yl)propan-1-onehydrochloride

1-(4-Aminopyridin-3-yl)propan-1-onehydrochloride

Cat. No.: B13601464
M. Wt: 186.64 g/mol
InChI Key: STKXSCWIDANOPP-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopyridine and propanone.

    Reaction Conditions: The reaction involves the condensation of 4-aminopyridine with propanone under acidic conditions to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain the hydrochloride salt in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-aminopyridin-3-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Aminopyridin-3-yl)propan-1-one hydrochloride can be compared with other similar compounds, such as:

    4-Aminopyridine: A simpler derivative of pyridine, used as a potassium channel blocker.

    1-(4-Aminophenyl)propan-1-one: A structurally similar compound with different biological activities.

    1-(4-Aminopyridin-3-yl)ethanone: Another derivative with a shorter carbon chain, leading to different chemical and biological properties.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-(4-aminopyridin-3-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-2-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3,(H2,9,10);1H

InChI Key

STKXSCWIDANOPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)N.Cl

Origin of Product

United States

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